molecular formula C11H11FO2 B13528982 1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid

1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13528982
M. Wt: 194.20 g/mol
InChI Key: QJTGBLBQOCQGLA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2 It is a cyclopropane derivative with a fluorine and methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methylbenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(3-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopropane ring also contributes to its unique properties, such as increased stability and rigidity.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-7-2-3-8(6-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

QJTGBLBQOCQGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(=O)O)F

Origin of Product

United States

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